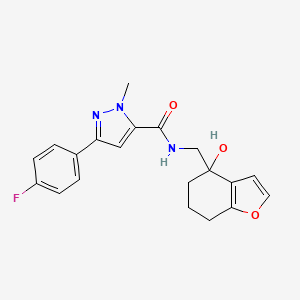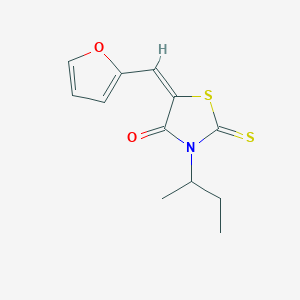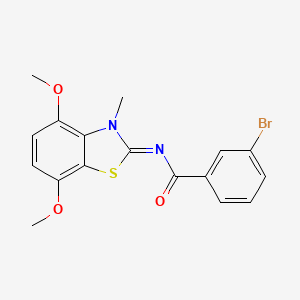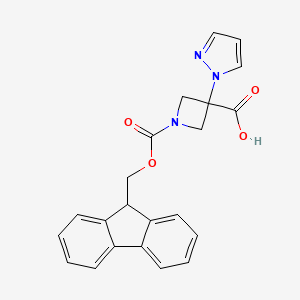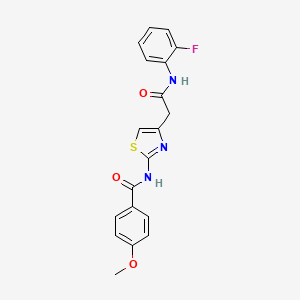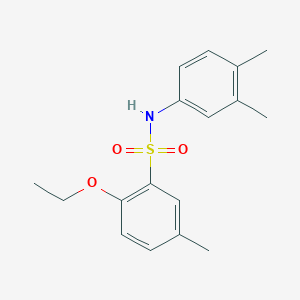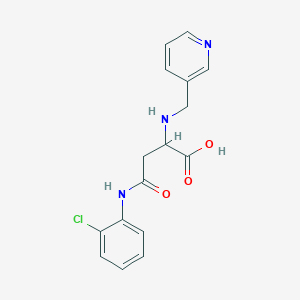
4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, is a structurally complex molecule that may be related to various compounds studied for their potential biological activities and chemical properties. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can offer insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with a precursor such as 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, which can react with other agents like antipyrin to yield new butanoic acid derivatives . These derivatives can further react with hydrazines to produce pyridazinone derivatives, which can be used to prepare dithio derivatives and other heterocyclic compounds with potential biological activity . The synthesis process can be complex and may involve unexpected reactions, such as the formation of chloropyridazine derivatives when reacting with POCl3 .
Molecular Structure Analysis
The molecular structure and properties of related compounds have been studied using techniques like single crystal X-ray diffraction . These studies reveal details about the molecular conformation, hydrogen bonding patterns, and supramolecular structures that can influence the compound's behavior and interactions . For instance, the crystal structure of a similar compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, features strong O-H...N hydrogen bonded chains and C-H...O interactions, resulting in a three-dimensional supramolecular structure .
Chemical Reactions Analysis
The reactivity of related compounds can be diverse, with the ability to undergo various chemical reactions. For example, the chloropyridazine derivative mentioned earlier can react with different nucleophiles, such as hydrazine hydrate, sodium azide, and anthranilic acid, leading to a range of products with different properties and potential applications . The behavior of these compounds in specific assays, such as the NBP assay procedure, can also provide insights into their reactivity and mechanisms of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques like FT-IR, FT-Raman spectroscopy, and NMR spectroscopy . These studies provide information on vibrational spectra, molecular electronic energy, geometrical structure, and other thermodynamical properties . Additionally, the first-order hyperpolarizability and related properties of these molecules can be calculated, which are indicative of their nonlinear optical behavior and stability arising from hyperconjugative interactions and charge delocalization .
Applications De Recherche Scientifique
Sorption of Phenoxy Herbicides to Soil and Minerals
One study reviewed the sorption experiments of 2,4-D and other phenoxy herbicides to various soils and minerals, suggesting the importance of soil parameters in understanding the environmental fate of these compounds (Werner, Garratt, & Pigott, 2012).
Chlorogenic Acid: Pharmacological Review
Another study focused on Chlorogenic Acid (CGA), highlighting its biological and pharmacological effects, including antioxidant, anti-inflammatory, and hepatoprotective activities (Naveed et al., 2018).
Treatment Options for Pesticide Industry Wastewater
Research on the treatment of wastewater produced by the pesticide industry discusses the removal of toxic pollutants, including 2,4-D, through biological processes and activated carbon, emphasizing the effectiveness of these methods in producing high-quality effluent (Goodwin, Carra, Campo, & Soares, 2018).
Global Trends in 2,4-D Herbicide Toxicity Studies
A scientometric review analyzed global trends and gaps in the study of 2,4-D herbicide toxicity, suggesting a focus on molecular biology and gene expression in future research (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety And Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential uses. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and assessments of its potential as a drug or other useful substance .
Propriétés
IUPAC Name |
4-(2-chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-5-1-2-6-13(12)20-15(21)8-14(16(22)23)19-10-11-4-3-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXFCMGKKXYSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)
![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)

